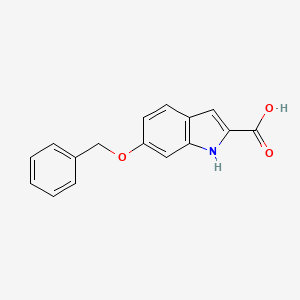

6-(benzyloxy)-1H-indole-2-carboxylic acid

Übersicht

Beschreibung

6-(Benzyloxy)-1H-indole-2-carboxylic acid is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that play a significant role in various biological processes and are found in many natural products and pharmaceuticals. The benzyloxy group at the 6-position and the carboxylic acid group at the 2-position of the indole ring make this compound particularly interesting for synthetic and medicinal chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-(benzyloxy)-1H-indole-2-carboxylic acid typically involves the following steps:

Starting Material: The synthesis often begins with commercially available indole derivatives.

Benzyloxy Group Introduction: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl alcohol and a suitable base.

Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of the indole derivative with carbon dioxide under high pressure and temperature.

Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Catalysts and advanced purification techniques are often employed to achieve the desired product on a large scale.

Types of Reactions:

Oxidation: The benzyloxy group can undergo oxidation to form corresponding aldehydes or acids.

Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic reagents like nitric acid, bromine, and sulfuric acid are employed.

Major Products:

Oxidation: Benzyloxy group oxidation can yield benzaldehyde or benzoic acid.

Reduction: Carboxylic acid reduction can produce 6-(benzyloxy)-1H-indole-2-methanol.

Substitution: Electrophilic substitution can introduce various functional groups onto the indole ring.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : CHN O

- Molecular Weight : 267.28 g/mol

- CAS Number : 40047-22-1

The compound features an indole structure, which is known for its biological activity, and the benzyloxy group enhances its solubility and reactivity.

Antifungal Activity

Recent studies have highlighted the antifungal properties of indole derivatives, including 6-(benzyloxy)-1H-indole-2-carboxylic acid. A notable case involved the optimization of production conditions for a related compound, 6-methoxy-1H-indole-2-carboxylic acid, which exhibited significant antifungal activity against various strains. The production was optimized using response surface methodology, achieving a 3.49-fold increase in yield under specific conditions (starch and peptone concentrations, agitation rate, pH, and temperature) .

HIV-1 Integrase Inhibition

Indole derivatives have been investigated for their potential as inhibitors of HIV-1 integrase. The structural similarity of this compound to other known inhibitors suggests it may also exhibit similar antiviral properties. The synthesis of multimeric derivatives has shown promise in enhancing inhibitory activity against HIV .

PPAR Modulation

This compound derivatives have been explored for their role as peroxisome proliferator-activated receptor (PPAR) modulators. These receptors are critical in regulating glucose metabolism and lipid homeostasis. Research indicates that compounds with similar structures can effectively modulate PPAR activity, potentially leading to therapeutic applications in treating metabolic disorders such as type 2 diabetes .

Data Table: Summary of Applications

Case Study 1: Antifungal Optimization

A study focused on the production of 6-methoxy-1H-indole-2-carboxylic acid from Bacillus toyonensis demonstrated its antifungal efficacy under optimized conditions. The research utilized advanced spectroscopic techniques to confirm the identity of the compound and assessed its stability across various pH levels and temperatures.

Case Study 2: PPAR Activation

In another study, compounds structurally related to this compound were shown to activate PPAR receptors without adverse effects such as weight gain or fluid retention, making them candidates for further clinical investigation in metabolic disorders.

Wirkmechanismus

The mechanism of action of 6-(benzyloxy)-1H-indole-2-carboxylic acid involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, influencing their activity.

Pathways: It may modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis.

Vergleich Mit ähnlichen Verbindungen

6-Benzyloxyindole: Lacks the carboxylic acid group, making it less polar and potentially less reactive.

1H-Indole-2-carboxylic acid: Lacks the benzyloxy group, affecting its solubility and reactivity.

6-Benzyloxy-1-boc-indole-2-boronic acid: Contains a boronic acid group, which can participate in different types of reactions compared to the carboxylic acid group.

Uniqueness: 6-(Benzyloxy)-1H-indole-2-carboxylic acid is unique due to the presence of both the benzyloxy and carboxylic acid groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields of research and industry.

Biologische Aktivität

6-(Benzyloxy)-1H-indole-2-carboxylic acid is a heterocyclic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound features an indole ring structure, which is known for its diverse biological properties, including antimicrobial, anticancer, and antiviral activities. The unique functional groups present in this compound enhance its interaction with biological targets, making it a subject of extensive research.

Chemical Structure and Properties

The molecular formula of this compound is C₁₆H₁₃N₁O₃. Its structure includes:

- Indole Core : A bicyclic structure that is crucial for its biological activity.

- Benzyloxy Group : Enhances lipophilicity and potentially increases binding affinity to targets.

- Carboxylic Acid Group : Contributes to solubility and may play a role in its mechanism of action.

Antiviral Activity

Recent studies have highlighted the potential of indole derivatives, including this compound, as inhibitors of HIV-1 integrase. The compound has been shown to inhibit integrase strand transfer with an IC50 value of approximately 3.11 μM, indicating significant antiviral potential . The mechanism involves chelation with magnesium ions in the integrase active site and π-π stacking interactions with viral DNA .

Anticancer Properties

Research has also indicated that this compound may exhibit anticancer properties. It has been studied for its ability to induce apoptosis in cancer cells through modulation of key signaling pathways such as p53 and inhibition of enzymes involved in cell proliferation. This compound's structural features are believed to enhance its interaction with cellular targets, promoting cytotoxic effects against various cancer cell lines.

Antimicrobial Activity

The compound has been investigated for its antimicrobial properties. Preliminary studies suggest that it may possess activity against certain bacterial strains, although further research is needed to fully elucidate its spectrum of activity and mechanisms involved.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The presence of the benzyloxy group enhances binding affinity to specific enzymes, leading to inhibition of their activity.

- Receptor Modulation : The compound may act as a modulator for various receptors involved in cellular signaling pathways.

- Metal Chelation : The carboxylic acid moiety can chelate metal ions, which is crucial for the activity of certain enzymes and proteins.

Synthesis

The synthesis of this compound typically involves the reaction of 6-hydroxyindole-2-carboxylic acid with benzyl bromide under basic conditions. This method allows for the introduction of the benzyloxy group at the 6-position of the indole ring, which is essential for enhancing biological activity.

Research Findings and Case Studies

A summary of key findings from recent studies on this compound includes:

Eigenschaften

IUPAC Name |

6-phenylmethoxy-1H-indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO3/c18-16(19)15-8-12-6-7-13(9-14(12)17-15)20-10-11-4-2-1-3-5-11/h1-9,17H,10H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRPMQYYRQWFNIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC3=C(C=C2)C=C(N3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00408486 | |

| Record name | 6-(benzyloxy)-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00408486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40047-22-1 | |

| Record name | 6-(benzyloxy)-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00408486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Q1: What is the significance of the structural modifications made to 6-(benzyloxy)-1H-indole-2-carboxylic acid in the study? How do these modifications relate to the observed Pyricularia oryzae inhibitory activity?

A1: The research [] focuses on synthesizing derivatives of this compound, specifically focusing on modifications at the carboxylic acid group. The study explored the introduction of a furfuryl group, followed by further modifications like reduction, reductive amination, and Knoevenagel condensation. These modifications aimed to optimize the interaction of the resulting compounds with their biological target within Pyricularia oryzae.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.